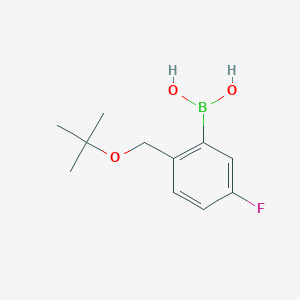

(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C11H17BO3. It has an average mass of 208.062 Da and a monoisotopic mass of 208.127075 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 3 oxygen atoms . Further structural details, such as bond lengths and angles, would require more specific data or computational modeling.Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 336.1±44.0 °C at 760 mmHg, and a flash point of 157.0±28.4 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Boronic acids are pivotal in the synthesis and structural analysis of complex organic molecules. For example, terphenylboronic acid derivatives have been synthesized for controlling stereochemistry in organic reactions, demonstrating their utility in recognizing anomers of 2-deoxyribofuranosides (Yamashita et al., 1996). Additionally, the structural control of boron-dipyrrin complexes has been investigated, highlighting the influence of steric hindrance on fluorescence yields and excited-state dynamics, which is essential for the development of new fluorescent materials (Kee et al., 2005).

Fluorescent Sensors and Bioimaging

Boronic acid derivatives have been explored for their potential in creating fluorescent molecular rotors for viscosity sensing, reversible thermochromism, and bioimaging applications. These compounds exhibit unique properties that make them suitable for monitoring biological processes and environments (Ibarra-Rodrı Guez et al., 2017).

Boronic Acid in Organic Synthesis and Material Chemistry

Boronic acids serve as critical intermediates and reagents in organic synthesis. For instance, they are used in the Suzuki-Miyaura coupling reactions, a cornerstone technique for forming carbon-carbon bonds, highlighting their importance in the synthesis of complex organic molecules (Kinzel et al., 2010). Furthermore, the study of structure-reactivity relationships in boronic acid-diol complexation provides insights into the design of materials with dynamic covalent or responsive behavior, useful in sensing and delivery systems (Brooks et al., 2018).

Sensing Applications

Boronic acids are fundamental in developing sensors due to their ability to form reversible covalent bonds with diols, which is exploited in glucose sensors and other diagnostic tools. This property allows for the creation of sensitive and selective sensors for monitoring glucose levels in diabetic patients or detecting other biologically relevant molecules (Mu et al., 2012).

Propiedades

IUPAC Name |

[5-fluoro-2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BFO3/c1-11(2,3)16-7-8-4-5-9(13)6-10(8)12(14)15/h4-6,14-15H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQNRNXARAPRIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)COC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

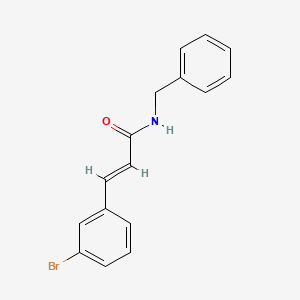

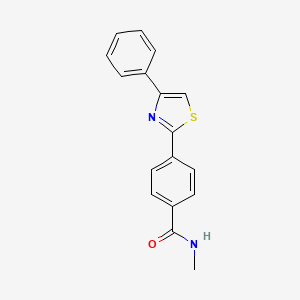

![methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2704017.png)

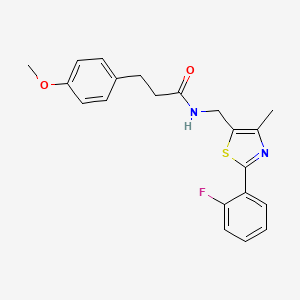

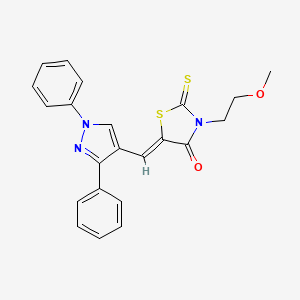

![1-(2,5-dimethylphenyl)-4-{[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetyl}piperazine](/img/structure/B2704023.png)

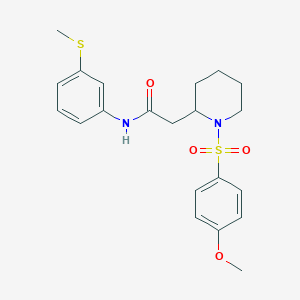

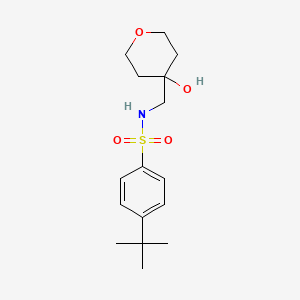

![2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2704030.png)

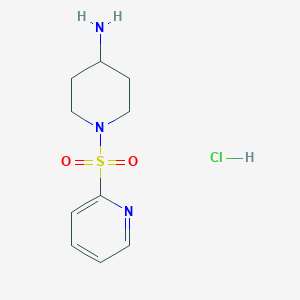

![2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2704036.png)